7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with an isopropyl substituent at position 7 and a carboxylic acid group at position 2. The carboxylic acid group at C(2) enhances polarity and solubility, making the compound a promising candidate for drug development. Research indicates that substituents at positions 5, 6, and 7 critically influence bioactivity and physicochemical properties .
The molecular formula is inferred as C${10}$H${11}$N$3$O$2$, with a calculated molecular weight of 205.22 g/mol.
Properties
IUPAC Name |
7-propan-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)8-3-4-11-9-5-7(10(14)15)12-13(8)9/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIYVRZFGKZRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NC2=CC(=NN12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367815-84-6 | |
| Record name | 7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation Strategies for Core Formation
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. A representative pathway involves reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate, yielding dihydroxy-heterocycle intermediates (89% yield). Subsequent chlorination with phosphorus oxychloride introduces reactive sites at positions 5 and 7, forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
Key variables influencing cyclocondensation efficiency include:
- Solvent selection : Ethanol or methanol preferentially stabilizes transition states.
- Temperature : Reactions proceed optimally at 80–100°C, avoiding side product formation.
- Catalysis : Sodium ethanolate enhances nucleophilicity of the aminopyrazole, accelerating ring closure.
Carboxylation at Position 2
Carboxylic acid functionality is introduced through hydrolysis of ester precursors or direct carboxylation. A two-step approach involves:
- Esterification : Ethyl 7-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate is synthesized via nucleophilic acyl substitution using ethyl chloroformate (yield: 78%).
- Saponification : Base-mediated hydrolysis (NaOH, ethanol/water) converts the ester to the carboxylic acid, achieving >90% conversion.
Optimization note :
Continuous flow reactors improve hydrolysis efficiency by maintaining precise pH control (pH 10–12) and reducing reaction time from 8 hours to <30 minutes.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability:
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reactor type | Batch (flask/reactor) | Continuous flow system |
| Catalyst | Homogeneous (NaOEt) | Heterogeneous (zeolite) |
| Purification | Column chromatography | Crystallization (solvent swap) |
| Yield | 60–75% | 85–92% |
Key industrial advancements:
- Catalytic systems : Zeolite-based catalysts reduce phosphorus oxychloride usage by 40% while maintaining 90% chlorination efficiency.
- Solvent recovery : Closed-loop systems recover >95% of ethanol, minimizing waste.
Mechanistic and Kinetic Analysis
The rate-determining step in cyclocondensation is the formation of the C–N bond between the aminopyrazole and malonate derivative. Kinetic studies reveal a second-order dependence on aminopyrazole concentration:
$$
\text{Rate} = k[\text{Aminopyrazole}]^2[\text{Malonate}]
$$
Activation energy : Calculated at 72 kJ/mol via Arrhenius plots, indicating temperature-sensitive kinetics.
Purification and Characterization
Post-synthesis purification employs:
- Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted starting materials, achieving 98% purity.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves positional isomers.
Analytical validation :
- ¹H NMR : Isopropyl protons appear as a septet (δ 3.2 ppm) and doublet (δ 1.3 ppm).
- HPLC-MS : [M+H]⁺ peak at m/z 236.1 confirms molecular identity.
Comparative Evaluation of Synthetic Routes
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical modifications that can lead to the development of novel compounds with desired properties.
Table 1: Common Reactions and Products
| Reaction Type | Example Products | Notes |
|---|---|---|
| Oxidation | Hydroxylated derivatives | Enhances versatility of the compound |
| Substitution | Functional group introduction | Allows for targeted modifications |
| Coupling | Formation of larger heterocycles | Expands the library of potential drugs |
Biological Applications
Enzyme Inhibition Studies
The compound has shown promise in biological research, particularly in studying enzyme inhibition. It has been identified as a candidate for phosphodiesterase (PDE) inhibition, which is relevant in treating cognitive impairments and other neurological disorders. Structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can significantly enhance inhibitory activity against PDE2A, making it a target for drug development .
Case Study: PDE Inhibition
In a study focusing on the SAR of pyrazolo[1,5-a]pyrimidine derivatives, it was found that introducing a methyl group at the 6-position resulted in a tenfold increase in PDE2A inhibitory activity. This highlights the importance of structural modifications in enhancing biological efficacy .
Medical Applications
Pharmacological Potential
Due to its potential pharmacological properties, 7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is being investigated for its role in drug development, particularly as an anticancer agent. Preliminary studies have demonstrated its anti-proliferative activity against various cancer cell lines, including breast cancer and hepatocellular carcinoma .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
Industrial Applications
Material Development
The unique chemical properties of 7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid make it useful in developing new materials and chemical processes. Its ability to participate in various reactions allows for the creation of innovative compounds that can be applied in different industrial contexts.
Mechanism of Action
The mechanism of action of 7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit cyclin-dependent kinase 2 (CDK2), leading to the disruption of cell cycle progression and inducing apoptosis in cancer cells . The compound’s ability to bind to these targets is influenced by its structural features, including the fused pyrazole and pyrimidine rings.
Comparison with Similar Compounds
Substituent Effects at Position 7
- 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 832114-69-9): The cyclopropyl group introduces steric hindrance and reduces molecular weight (203.20 g/mol) compared to the isopropyl analog. This compound has a lower logP, suggesting improved aqueous solubility .
- 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 679830-09-2): The aryl group increases molecular weight (269.26 g/mol) and may enhance π-π stacking interactions in biological targets .
Electron-Withdrawing Groups
Halogenated Derivatives
- 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 300717-72-0): Bromine at position 6 increases molecular weight (242.03 g/mol) and may facilitate halogen bonding in protein-ligand interactions .
Physicochemical and Pharmacological Properties
The carboxylic acid group at C(2) is critical for bioactivity, as demonstrated in structure-activity relationship (SAR) studies. Hydrolysis of ester precursors to carboxylic acids (e.g., compound 39 in ) significantly enhances binding affinity, likely due to improved hydrogen-bonding capacity . Bulky substituents like isopropyl or aryl groups at position 7 may influence steric interactions with target proteins, while electron-withdrawing groups (e.g., trifluoromethyl) stabilize the molecule against metabolic degradation .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is with a molecular weight of 163.13 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets, particularly kinases and receptors.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit inhibitory effects on various kinases, particularly the adaptor associated kinase 1 (AAK1). AAK1 plays a crucial role in endocytosis and is implicated in several neurological disorders. Inhibition of AAK1 has been linked to potential therapeutic effects in conditions such as schizophrenia and Parkinson's disease .
Inhibition of Kinases
7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has shown promise as an inhibitor of AAK1. Studies demonstrate that this compound can modulate clathrin-mediated endocytosis by inhibiting AAK1 activity, leading to enhanced receptor internalization and signaling pathways associated with neuroprotection and synaptic function .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines. The compound has been noted for its selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. In vitro studies show that it can induce apoptosis in cancer cell lines by disrupting CDK activity, thereby halting tumor growth .
CB2 Receptor Agonism
Another notable activity is its interaction with the cannabinoid receptor type 2 (CB2). Compounds structurally related to 7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been identified as partial agonists at CB2 receptors, which are involved in anti-inflammatory responses and may provide therapeutic benefits in pain management and neuroinflammation .
Case Study 1: Neuroprotective Effects
In a study examining the effects of AAK1 inhibition on neuronal health, researchers found that treatment with 7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid resulted in increased neurite outgrowth in PC12 cells. This suggests potential applications in neurodegenerative diseases where neuronal survival is compromised due to aberrant signaling pathways influenced by AAK1 activity .
Case Study 2: Antitumor Activity
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis through mechanisms involving CDK inhibition. The compound's selectivity for cancer cells over normal cells highlights its potential as a targeted cancer therapy .
Summary of Findings
| Biological Activity | Mechanism | Therapeutic Potential |
|---|---|---|
| AAK1 Inhibition | Modulates endocytosis | Schizophrenia, Parkinson's Disease |
| CDK Inhibition | Induces apoptosis | Cancer treatment |
| CB2 Receptor Agonism | Anti-inflammatory effects | Pain management |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A widely used approach involves reacting 1,3-biselectrophilic compounds (e.g., diketones or enaminones) with NH-3-aminopyrazoles as bisnucleophiles . Key parameters include:
- Temperature : 80–120°C (higher temperatures improve cyclization but may degrade sensitive substituents).
- Solvents : Polar aprotic solvents like DMF or pyridine enhance reactivity .
- Catalysts : Acidic or basic catalysts (e.g., p-TsOH or K₂CO₃) optimize ring closure .
For isopropyl-substituted derivatives, introduce the isopropyl group early via pre-functionalized precursors to avoid steric hindrance during cyclization .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Resolve substituent positions (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm) and confirm pyrazolo-pyrimidine ring formation (aromatic protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ for C₁₁H₁₄N₃O₂: 220.1083) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding patterns .
Q. What biological targets are associated with pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives?
- Methodological Answer : These compounds often target enzymes or receptors:
- Enzyme Inhibition : DPP-IV (dipeptidyl peptidase-IV) for diabetes , or kinases (e.g., JAK2) via competitive binding to ATP pockets .
- Receptor Modulation : GABAA or adenosine receptors due to structural mimicry of purine cores .
Validate targets using: - In vitro assays : Measure IC₅₀ values via fluorescence polarization or calorimetry .
- Docking studies : Model interactions with receptor active sites (e.g., AutoDock Vina) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from tautomerism or regiochemical ambiguity. Strategies include:
- 2D NMR (COSY, NOESY) : Map coupling between protons to confirm substituent positions .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen connectivity in the heterocyclic core .
Q. How do substituents at the 7-position (e.g., isopropyl vs. cyclopropyl) influence bioactivity?
- Methodological Answer : Substituent bulk and electronic effects modulate target binding:
- Steric Effects : Isopropyl groups enhance selectivity for hydrophobic pockets (e.g., kinase inhibitors) but reduce solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase acidity of the carboxylic acid, improving hydrogen bonding with basic residues .
Experimental Design : Synthesize analogs with systematic substituent variations and compare: - LogP : Measure hydrophobicity via HPLC .
- Binding Affinity : Use SPR (surface plasmon resonance) to quantify KD values .
Q. What strategies are effective for optimizing synthetic yields when scaling up pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Flow Chemistry : Reduces side reactions (e.g., dimerization) via precise control of residence time and temperature .
- Microwave-Assisted Synthesis : Accelerates cyclocondensation (e.g., 30 minutes vs. 24 hours under reflux) .
- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the carboxylic acid derivative efficiently .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer : Focus on:
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to enhance oral bioavailability .
- Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis restoring activity .
- Metabolic Stability : Introduce fluorine at the 3-position to block CYP450-mediated oxidation .
Data Contradiction Analysis
Q. How to address conflicting reports on the mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
